
mPEG-N,N-Ditetradecylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALC-0159 is a polyethylene glycol (PEG) lipid conjugate, specifically the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons. This compound is primarily used as an excipient in lipid nanoparticles (LNPs) for mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine .
Méthodes De Préparation
The synthesis of ALC-0159 involves the conjugation of polyethylene glycol (PEG) with N,N-dimyristylamide of 2-hydroxyacetic acid. The preparation of lipid nanoparticles (LNPs) containing ALC-0159 typically involves dissolving lipids in ethanol and preparing stock solutions. The lipid mixture is then prepared by combining specific amounts of ALC-0315, cholesterol, DSPC, and ALC-0159 . Industrial production methods often utilize microfluidic mixing to achieve homogeneous LNPs with high encapsulation efficiency .
Analyse Des Réactions Chimiques
ALC-0159, being a PEGylated lipid, primarily undergoes reactions typical of PEGylated compounds. These include:
Oxidation: PEG chains can undergo oxidation, leading to the formation of aldehydes and carboxylic acids.
Substitution: The hydroxyl groups in PEG can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like acid chlorides. .
Applications De Recherche Scientifique
ALC-0159 is extensively used in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines. Its primary role is to form a protective hydrophilic layer that stabilizes the LNPs, enhancing their storage stability and reducing nonspecific binding to proteins . This makes it crucial in the development of vaccines, particularly mRNA vaccines like the Pfizer-BioNTech COVID-19 vaccine . Additionally, ALC-0159 is used in drug delivery systems to improve the circulation time of LNPs, thereby enhancing the efficacy of the delivered therapeutic agents .
Mécanisme D'action
The primary function of ALC-0159 in lipid nanoparticles is to form a protective hydrophilic layer that sterically stabilizes the nanoparticles. This stabilization contributes to the storage stability of the LNPs and reduces nonspecific binding to proteins . The PEGylated lipid also helps in extending the circulation time of the nanoparticles in the bloodstream, thereby improving the delivery efficiency of the encapsulated mRNA .
Comparaison Avec Des Composés Similaires
ALC-0159 is often compared with other PEGylated lipids used in lipid nanoparticles, such as:
DSPC (Distearoylphosphatidylcholine): A neutral phospholipid used in LNP formulations to control particle size and stability.
Cholesterol: Used in LNP formulations to enhance membrane fluidity and stability. ALC-0159 is unique in its specific PEGylation, which provides a balance between stability and circulation time, making it a critical component in the formulation of effective mRNA vaccines.
Propriétés
Formule moléculaire |
C33H67NO3 |
|---|---|
Poids moléculaire |
525.9 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide |
InChI |
InChI=1S/C33H67NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-32H2,1-3H3 |
Clé InChI |
BPWFJNQUTKVHIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


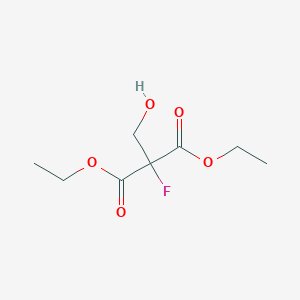

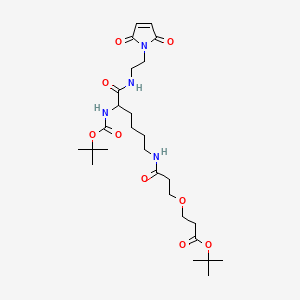
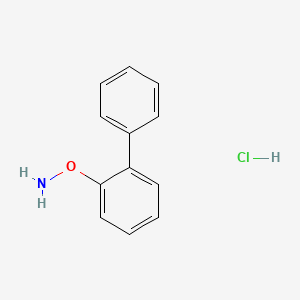


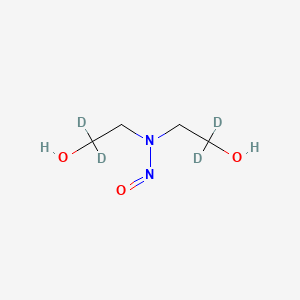

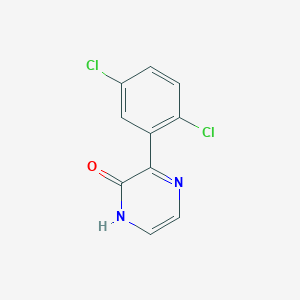
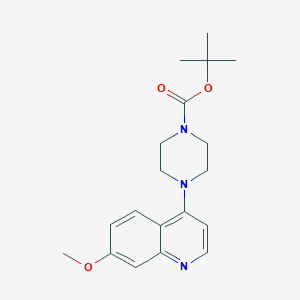
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

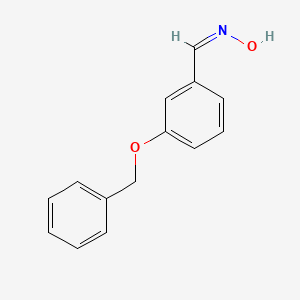
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
